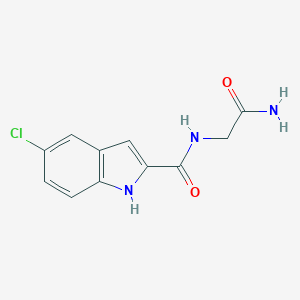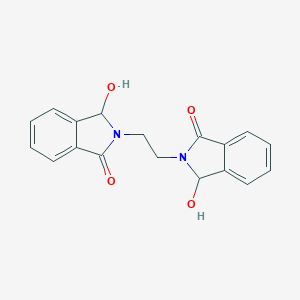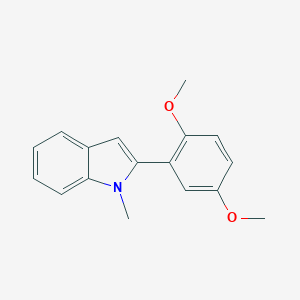
N-ethyl-N-phenyl-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenyl-8-quinolinesulfonamide (EQS) is a synthetic compound that belongs to the family of quinoline derivatives. EQS has been extensively studied due to its potential application in various fields including medicinal chemistry, biochemistry, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-phenyl-8-quinolinesulfonamide is not fully understood. However, it is believed that the compound binds to specific proteins or enzymes in cells, leading to changes in their activity or function. N-ethyl-N-phenyl-8-quinolinesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, N-ethyl-N-phenyl-8-quinolinesulfonamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-ethyl-N-phenyl-8-quinolinesulfonamide has been shown to have several biochemical and physiological effects. The compound can inhibit the activity of carbonic anhydrase IX, leading to a decrease in the pH of cancer cells and induction of apoptosis. N-ethyl-N-phenyl-8-quinolinesulfonamide can also bind to metal ions such as zinc, copper, and iron, leading to changes in their fluorescence properties. The compound has been shown to have low toxicity in vitro, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-ethyl-N-phenyl-8-quinolinesulfonamide in lab experiments is its high selectivity for metal ions such as zinc, copper, and iron. The compound exhibits a strong fluorescence emission upon binding to these metal ions, making it useful for analytical purposes. Another advantage of N-ethyl-N-phenyl-8-quinolinesulfonamide is its low toxicity in vitro, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using N-ethyl-N-phenyl-8-quinolinesulfonamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-phenyl-8-quinolinesulfonamide. One area of research is the development of N-ethyl-N-phenyl-8-quinolinesulfonamide as an anticancer agent. Further studies are needed to determine the efficacy of N-ethyl-N-phenyl-8-quinolinesulfonamide in vivo and to optimize its pharmacological properties. Another area of research is the development of N-ethyl-N-phenyl-8-quinolinesulfonamide as a fluorescent probe for the detection of metal ions. Studies are needed to optimize the conditions for the detection of specific metal ions and to develop new applications for N-ethyl-N-phenyl-8-quinolinesulfonamide in analytical chemistry. Finally, studies are needed to further understand the mechanism of action of N-ethyl-N-phenyl-8-quinolinesulfonamide and to identify new targets for the compound in cells.
Métodos De Síntesis
N-ethyl-N-phenyl-8-quinolinesulfonamide can be synthesized by the reaction of N-phenyl-8-quinolinesulfonamide with ethyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-100°C. The product obtained is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-ethyl-N-phenyl-8-quinolinesulfonamide has been widely used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. The compound exhibits a strong fluorescence emission upon binding to these metal ions, making it useful for analytical purposes. N-ethyl-N-phenyl-8-quinolinesulfonamide has also been studied for its potential application as an anticancer agent. Studies have shown that N-ethyl-N-phenyl-8-quinolinesulfonamide can induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase IX. This enzyme is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
Propiedades
Nombre del producto |
N-ethyl-N-phenyl-8-quinolinesulfonamide |
|---|---|
Fórmula molecular |
C17H16N2O2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-ethyl-N-phenylquinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-2-19(15-10-4-3-5-11-15)22(20,21)16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3 |
Clave InChI |
BYCVTBBBXMBXHK-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)




![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)